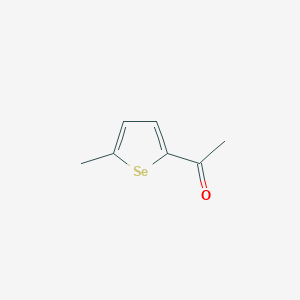![molecular formula C14H12Cl2OS B14682909 [Dichloro(phenyl)methyl]sulfinylmethylbenzene CAS No. 30505-98-7](/img/structure/B14682909.png)
[Dichloro(phenyl)methyl]sulfinylmethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Dichloro(phenyl)methyl]sulfinylmethylbenzene is an organic compound with the molecular formula C14H12Cl2O2S It is a member of the sulfone family, characterized by the presence of a sulfinyl group (SO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Dichloro(phenyl)methyl]sulfinylmethylbenzene typically involves the reaction of dichloromethyl phenyl sulfone with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
[Dichloro(phenyl)methyl]sulfinylmethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as potassium carbonate (K2CO3), and a polar aprotic solvent like DMF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[Dichloro(phenyl)methyl]sulfinylmethylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfone-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Dichloro(phenyl)methyl]sulfinylmethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- [(Dichloromethyl)sulfonyl]methylbenzene
- [(Chloro(phenyl)methyl)sulfonyl]methylbenzene
- [(Dibromomethyl)sulfonyl]methylbenzene
- [(Chloromethyl)sulfonyl]methylbenzene
- [(Trichloromethyl)sulfonyl]methylbenzene
Uniqueness
[Dichloro(phenyl)methyl]sulfinylmethylbenzene is unique due to its specific combination of dichloro and sulfinyl groups attached to a benzene ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
30505-98-7 |
|---|---|
Molecular Formula |
C14H12Cl2OS |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
[dichloro(phenyl)methyl]sulfinylmethylbenzene |
InChI |
InChI=1S/C14H12Cl2OS/c15-14(16,13-9-5-2-6-10-13)18(17)11-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
DOAMNYJUZXKOFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C(C2=CC=CC=C2)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


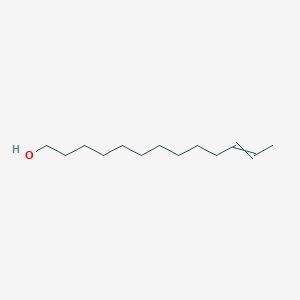
![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)
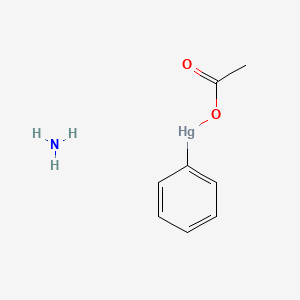
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)
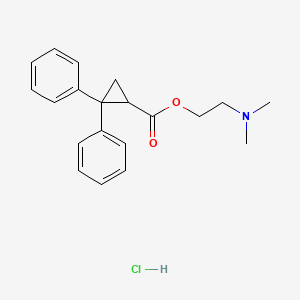


![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)
![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
![2-[(Butylsulfanyl)methylidene]cyclohexan-1-one](/img/structure/B14682883.png)
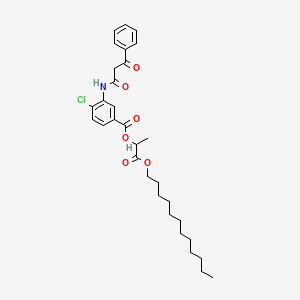
![5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14682886.png)
